molecular formula C21H24ClNO4 B2635140 4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795087-43-2

4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2635140
CAS No.: 1795087-43-2
M. Wt: 389.88
InChI Key: DQQFTNOCPQQYOS-UHFFFAOYSA-N
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Description

4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a potent and selective full agonist of the G-Protein Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and is a prominent target for the development of new therapeutics for Type 2 Diabetes . This receptor mediates the amplification of glucose-stimulated insulin secretion (GSIS) in the presence of free fatty acids, a process that is highly relevant for maintaining glucose homeostasis . As a research tool, this compound is invaluable for investigating the pathophysiology of diabetes and elucidating the intricate signaling mechanisms of GPR40 . Its application extends to in vitro and in vivo models where it facilitates the study of insulin secretion pathways, β-cell function, and potential insulin-independent treatments. The targeted activation of GPR40 offers a promising approach to stimulate insulin release in a glucose-dependent manner, thereby presenting a lower risk of hypoglycemia compared to some existing therapies, making it a critical compound for pioneering metabolic disease research.

Properties

IUPAC Name

4-[1-[3-(4-chloro-3-methylphenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4/c1-14-11-16(3-5-19(14)22)4-6-20(24)23-9-7-17(8-10-23)27-18-12-15(2)26-21(25)13-18/h3,5,11-13,17H,4,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQFTNOCPQQYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyranone ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydroxy acid or an ester.

    Introduction of the piperidine moiety: This step involves the reaction of the pyranone intermediate with a piperidine derivative, often under basic conditions to facilitate nucleophilic substitution.

    Attachment of the chlorinated methylphenyl group: This step typically involves a Friedel-Crafts acylation reaction, where the piperidine intermediate reacts with a chlorinated methylphenyl acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the methyl group or the piperidine nitrogen, leading to the formation of corresponding oxides or N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, converting it to an alcohol.

    Substitution: The chlorinated methylphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory or analgesic effects, which can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, which the compound can modulate to exert its effects. The exact pathways involved in these interactions are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Target Compound :

Feature Target Compound 8a 8c BJ06506
Core Structure Piperidine-pyranone Piperidine-benzamide Piperidine-benzamide Piperidine-pyranone
Key Substituent 4-Chloro-3-methylphenylpropanoyl Trifluoromethylbenzamide Chloro-methoxybenzamide 2-Ethoxyphenylpropanoyl
Molecular Weight ~409.9 (estimated*) Not reported Not reported 385.45
Yield Not reported 64.2% 65.2% Not reported

*Estimated based on structural similarity to BJ06506 (C₂₂H₂₇NO₅ → C₂₃H₂₅ClNO₅ for target compound).

In contrast, benzamide derivatives (8a, 8c) prioritize urea/thiourea functionalities for hydrogen bonding, which may enhance solubility but reduce membrane permeability compared to the pyranone system .

Functional Group Impact on Physicochemical Properties

  • Chloro vs. Ethoxy Substituents : Chlorine atoms enhance lipophilicity (logP) and may prolong half-life, whereas ethoxy groups introduce moderate polarity .
  • Pyranone vs. Benzamide Cores: The pyranone ring in the target compound and BJ06506 offers a rigid, planar structure conducive to π-π stacking interactions, unlike the flexible benzamide linkers in compounds .

Biological Activity

The compound 4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H21ClN2O3C_{18}H_{21}ClN_{2}O_{3}, with a molecular weight of 380.9 g/mol. The structure features a piperidine ring, a chloro-substituted phenyl group, and a pyranone moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC18H21ClN2O3C_{18}H_{21}ClN_{2}O_{3}
Molecular Weight380.9 g/mol
SMILESCc1cc(CCC(=O)N2CCC(N3C(=O)CSC3=O)CC2)ccc1Cl

Antiviral Properties

Recent studies have indicated that derivatives similar to this compound exhibit significant antiviral activity, particularly against Hepatitis C Virus (HCV). For instance, compounds with structural similarities have shown effective inhibition at low micromolar concentrations, suggesting that the piperidine and pyranone components play a vital role in antiviral efficacy .

The proposed mechanism involves the inhibition of viral replication through interference with viral polymerase activity. The structural features of the compound facilitate binding to viral proteins, thereby disrupting their function. This is consistent with findings from structure-activity relationship (SAR) studies which highlight the importance of specific substituents on the phenyl and piperidine rings in enhancing biological activity .

Case Studies

  • HCV Inhibition Study : A recent publication demonstrated that compounds structurally akin to this compound showed EC50 values ranging from 0.09 to 1.32 μM against HCV, indicating potent antiviral properties with selectivity indices above 20 .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that while some derivatives exhibited antiviral effects, they also maintained low cytotoxic profiles, making them suitable candidates for further development as therapeutic agents .

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